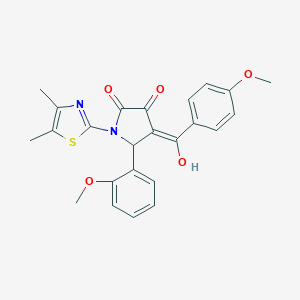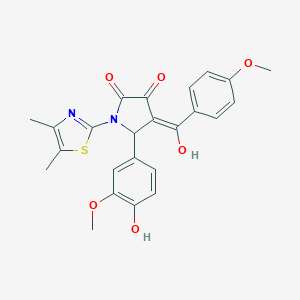![molecular formula C24H19BrN2O5 B265465 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as ABH, and its unique chemical structure has made it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of ABH involves its ability to bind to specific proteins and modulate their activity. ABH has been found to bind to the active site of enzymes and inhibit their activity, which could be useful in the treatment of various diseases. ABH has also been found to bind to specific receptors and modulate their signaling pathways, which could be useful in the development of new therapeutic agents.
Biochemical and Physiological Effects
ABH has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of signal transduction pathways. ABH has also been found to induce apoptosis and cell cycle arrest in cancer cells, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using ABH in lab experiments include its potent activity against various biological processes, its ability to bind to specific proteins and modulate their activity, and its potential as a lead compound for the development of new drugs. The limitations of using ABH in lab experiments include its complex chemical structure, which requires specific reagents and conditions for synthesis, and its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the investigation of ABH, including the development of new drugs based on its chemical structure, the exploration of its potential as a therapeutic agent for various diseases, and the study of its mechanism of action in greater detail. Other future directions include the development of new synthesis methods for ABH, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its potential toxicity in greater detail. Overall, ABH is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
The synthesis of ABH involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 4-(allyloxy)benzoic acid, which is then reacted with 4-bromoaniline to produce 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Scientific Research Applications
ABH has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, ABH has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ABH has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In drug discovery, ABH has shown potential as a lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and inflammation. ABH has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which could be useful in the treatment of inflammatory diseases.
In biological research, ABH has been used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. ABH has been found to bind to specific proteins and modulate their activity, which could be useful in the development of new therapeutic agents.
properties
Product Name |
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H19BrN2O5 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-12-31-18-10-6-16(7-11-18)22(28)20-21(15-4-8-17(25)9-5-15)27(24(30)23(20)29)19-13-14(2)32-26-19/h3-11,13,21,28H,1,12H2,2H3/b22-20+ |
InChI Key |
JBSVJHHMXSFJRB-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)
![(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)